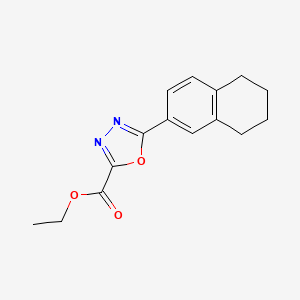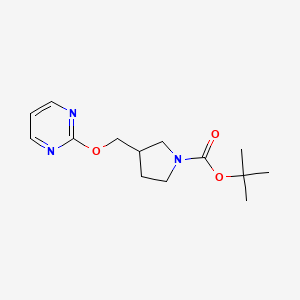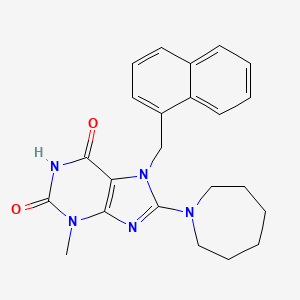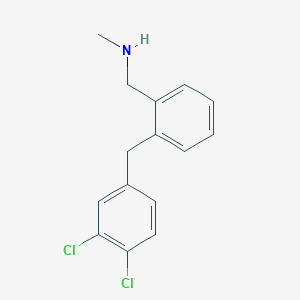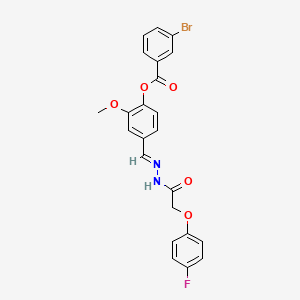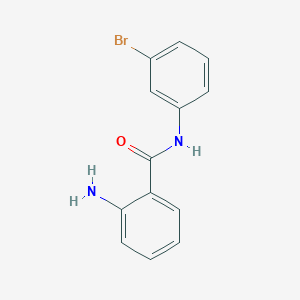
2-amino-N-(3-bromophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(3-bromophenyl)benzamide is an organic compound with the molecular formula C13H11BrN2O It is a benzamide derivative, characterized by the presence of an amino group and a bromine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-bromophenyl)benzamide typically involves the condensation of 3-bromoaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the direct condensation of carboxylic acids and amines in the presence of a solid acid catalyst under ultrasonic irradiation. This method offers advantages such as higher yields, shorter reaction times, and eco-friendly conditions .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-bromophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Scientific Research Applications
2-Amino-N-(3-bromophenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-N-(3-bromophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-(3-chlorophenyl)benzamide
- 2-Amino-N-(4-bromophenyl)benzamide
- 2-Amino-N-(3-methoxyphenyl)benzamide
Uniqueness
2-Amino-N-(3-bromophenyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .
Properties
CAS No. |
22312-63-6 |
|---|---|
Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
2-amino-N-(3-bromophenyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17) |
InChI Key |
IXZFMVFTKAQKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3-cyano-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide](/img/structure/B12044584.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12044598.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)

![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)

